Hydantoin

Overview

Description

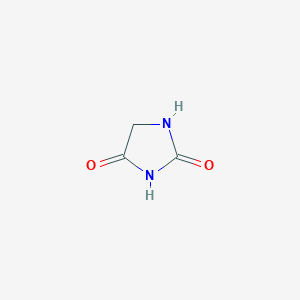

Hydantoin is a heterocyclic organic compound that is widely used in the field of pharmaceuticals and biochemistry. It is a five-membered ring with a nitrogen atom in the center of the ring, and is an important intermediate in the synthesis of many different compounds. This compound has a variety of applications, including pharmaceuticals, biochemistry, and chemical synthesis.

Scientific Research Applications

Drug Discovery : Hydantoin scaffolds are valuable in drug discovery, with applications against cancers, microbial infections, metabolic diseases, and epilepsy (Cho, Kim, & Shin, 2019).

Pharmacy and Agriculture : Hydantoins are used in pharmacy, agriculture, and as intermediates in organic synthesis (Vukelic, Koksch, Seeberger, & Gilmore, 2016).

Cancer Therapeutics : Derivatives like DFH and DCH have shown potential as cancer therapeutic agents, particularly in inducing apoptosis in leukemia cells (Kavitha et al., 2009).

Antiviral Activity : this compound inhibits enteroviral RNA synthesis and is effective against subgenomic replication, demonstrating its potential in antiviral therapies (Tijsma et al., 2016).

Central Nervous System Antitumor Agents : this compound derivatives are explored for their activity in various cancer models, particularly in the central nervous system (Peng, Marquez, & Driscoll, 1975).

Material Science and Industry : Thiohydantoins, sulfur-containing analogues of hydantoins, have diverse applications in therapy, medicine, material science, and industry (Šmit et al., 2019).

Chiral Amino Acids Synthesis : Hydantoinases and related enzymes are employed for the production of natural and unnatural chiral D- and L-amino acids from chemically synthesized this compound derivatives (Altenbuchner, Siemann-Herzberg, & Syldatk, 2001).

Antimicrobial and Antitumor Applications : this compound compounds exhibit broad biological activities, including antimicrobial and antitumor effects, and are used in the treatment of various conditions (Šmit, Stanić, & Zivkovic, 2018).

Biological Activities : this compound and its derivatives possess activities like antimicrobial, anticonvulsant, and schistosomicidal properties due to their chemical reactivity (de Oliveira et al., 2008).

Pharmacological Effects : this compound compounds have shown effectiveness in medicine, health care, fisheries, and other industrial fields due to their pharmacological properties (Xiang-pen, 2014).

Antibacterial and Antifungal Properties : Novel this compound derivatives have shown potent antibacterial and antifungal activities, including activity against HIV (Bapna, Parashar, Sharma, & Chouhan, 2011).

Antiarrhythmic and Anticonvulsant : this compound is present in various biologically active compounds, including those used as antiarrhythmics and anticonvulsants (Trišović, Uscumlic, & Petrović, 2009).

Antibiotic Agents : this compound derivatives are being explored as antibiotic agents due to their potent antimicrobial activity and potential to prevent bacterial resistance development (Su et al., 2017).

Poliovirus Replication Inhibition : this compound acts at a late stage in the poliovirus replication cycle, targeting the 2C region, which is crucial for viral RNA encapsidation (Vance, Moscufo, Chow, & Heinz, 1997).

Fetal this compound Syndrome : In prenatal exposure, this compound can lead to fetal this compound syndrome, affecting growth and intellectual ability in infants (Hanson, Myrianthopoulos, Harvey, & Smith, 1976).

Clinical Use in Urinary Tract Infections : this compound is clinically used as an antibacterial agent, particularly in treating urinary tract infections (Bates, Rosenberg, & Tembo, 1973).

Mechanism of Action

Target of Action

Hydantoins, including the well-known derivative phenytoin, primarily target the sodium channels present throughout the nerves . These channels play a crucial role in the conduction of electrical impulses and the release of neurotransmitters .

Mode of Action

Hydantoins exert their effect by slowing the synaptic transmission . They achieve this by blocking sodium channels from recovering from the inactivated state, which inhibits neurons from firing . This action effectively stops the repeated excitation of cells that results in seizures .

Biochemical Pathways

Hydantoins play an important role in the purine catabolic pathway that regulates the purine pool in the cell to provide precursors for nucleic acid synthesis . In addition, hydantoinases have essential metabolic functions because they hydrolyze hydantoin and 5’-monosubstituted this compound derivatives .

Pharmacokinetics

Phenytoin, a this compound derivative, has a therapeutic range of 10–20 μg/mL (20–40 μmol/L) with a free phenytoin concentration of 1–2 μg/mL (2–4 μmol/L) . The peak after a therapeutic oral dose is reached within 3–12 hours . The plasma half-life of phenytoin ranges from 6–60 hours . Less than 5% of phenytoin is excreted unchanged in the urine .

Result of Action

The primary result of this compound action is the reduction of seizures . By targeting sodium channels and inhibiting neuronal firing, hydantoins prevent the repeated excitation of cells that leads to seizures . This makes hydantoins effective as anticonvulsant or antiepileptic drugs .

Action Environment

The synthesis and action of hydantoins can be influenced by various environmental factors. Recent advances in the synthesis of hydantoins aim to produce more sustainable and environmentally friendly procedures for the preparation of these biomolecules . .

Future Directions

Hydantoins and their derivatives have been found to have versatile applications in various fields of science . They display a plethora of properties and a wide range of applications such as sensors, chemical sensory materials towards the detection of toxic anions, metal ions, and biosensing/imaging as labeling markers in living cells and tissues . This field is ripe for new ideas, which can enable their use in optoelectronics and prototypes to translate laboratory products into commercial products .

Biochemical Analysis

Biochemical Properties

Hydantoin derivatives possess a variety of biochemical and pharmacological properties . They are known to interact with various enzymes, proteins, and other biomolecules. The interaction of the anticancer drug doxorubicin and the resistance modifiers hydantoins was studied in combination on MDR mouse T-lymphoma cells .

Cellular Effects

This compound and its derivatives have been shown to have various effects on different types of cells. For example, this compound derivatives have been found to modulate the efflux of cancer cells . They have been shown to increase the retention of rhodamine 123 in cancer cells . Furthermore, certain this compound derivatives have shown a synergistic effect with doxorubicin on mouse lymphoma cells .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules. For instance, this compound derivatives have been found to potentially inhibit the ABCB1 transporter . The most active structures contained aromatic substituents as well as some tertiary amine fragments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study found that the adverse effects caused by MDM this compound were not detected in terms of body weight, clinical signs, food and water intake, hematology, organ weights, gross pathology, and histopathology over a period of 28 days .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that the no-observed-adverse-effect level of MDM this compound was considered to be greater than 1000 mg/kg/day .

Metabolic Pathways

This compound is involved in various metabolic pathways. A reaction between two prebiotically plausible building blocks, this compound and glyoxylate, generates both the nucleobase orotate, a precursor of biological pyrimidines, and pyruvate, a core metabolite in the citric acid cycle and amino acid biosynthesis .

Transport and Distribution

It is known that this compound derivatives can modulate the efflux of cancer cells .

properties

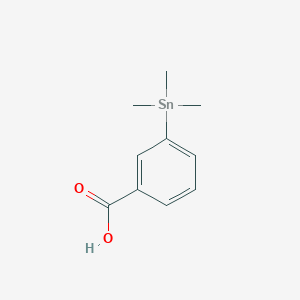

IUPAC Name |

imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRBRSLFGCUECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25280-53-9 | |

| Record name | 2,4-Imidazolidinedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25280-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1052111 | |

| Record name | 2,4-Imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Hydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>15 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000747 [mmHg] | |

| Record name | Hydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

461-72-3 | |

| Record name | Hydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDANTOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6208298TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are hydantoins and why are they important?

A: Hydantoins, also known as imidazolidine-2,4-diones, are a class of heterocyclic organic compounds characterized by a five-membered ring containing two nitrogen atoms and a urea functional group. They are found in nature, with examples like hydantocidin isolated from Streptomyces hygroscopicus, which exhibits herbicidal and antiviral activity. [] Synthetic hydantoins have diverse applications, including use as anticonvulsant drugs (e.g., phenytoin), bactericides, and components of high-temperature epoxy resins. []

Q2: How do hydantoins interact with biological systems and what are the downstream effects?

A: Hydantoins can interact with biological systems in various ways, depending on their structure and substituents. For instance, diphenylhydantoin and diphenyl-thio-hydantoin inhibit spontaneous uterine motility by potentially affecting sodium pumps and membrane permeability. [] Certain this compound derivatives act as antagonists at the glycine binding site of the NMDA receptor, demonstrating their potential as anticonvulsant agents. []

Q3: Can you describe the structural features of hydantoins?

A: Hydantoins are characterized by a five-membered heterocyclic ring structure containing two nitrogen atoms at the 1 and 3 positions and a carbonyl group at both the 2 and 4 positions. The hydrogen atom at the 5 position of the this compound ring is acidic, which allows for various substitutions at this position, leading to a wide range of structural diversity. [, ]

Q4: What is the molecular formula, molecular weight, and spectroscopic data for a simple this compound?

A4: For unsubstituted this compound:

- Spectroscopic Data:

Q5: How does the structure of hydantoins influence their biological activity?

A: Structure-activity relationship (SAR) studies have shown that modifications to the this compound ring significantly affect its biological activity. For example, the presence of a this compound substituent at the C-3 position of the indole nucleus leads to potent inhibition of the glycine binding site of the NMDA receptor. [] Furthermore, the size and electronic properties of substituents at the 5-position can dramatically impact a this compound's pharmacological profile, including its potency, selectivity, and metabolic stability. [, , , , , ]

Q6: What are some applications of hydantoins as catalysts?

A: While hydantoins are not widely used as catalysts themselves, enzymes like D-hydantoinase use a this compound substrate in the production of D-amino acids. D-hydantoinase catalyzes the enantioselective hydrolysis of D-5-substituted hydantoins to form N-carbamyl-D-amino acids, which are then converted to D-amino acids by a D-carbamoylase. This enzymatic pathway is crucial for the industrial production of D-amino acids, which are essential building blocks for pharmaceuticals and other fine chemicals. [, , ]

Q7: Can you elaborate on the role of computational chemistry in this compound research?

A: Computational chemistry tools are extensively used to study hydantoins. Molecular modeling techniques such as molecular mechanics, quantum mechanics, and molecular dynamics simulations help predict the conformational preferences, electronic properties, and interactions of hydantoins with biological targets. [] These computational approaches assist in understanding the structure-activity relationships (SAR) and designing new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) models, developed using statistical methods and computational calculations, correlate the structural features of hydantoins with their biological activities. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and guiding the synthesis of promising candidates. [, ]

Q8: Have any resistance mechanisms been identified for this compound-based drugs?

A: While hydantoins have been used in medicine for a long time, resistance mechanisms have been observed, particularly in the context of antibacterial activity. Studies have shown that some bacteria can develop resistance to this compound derivatives. For example, one study found that while many this compound compounds inhibited the efflux pumps of a standard Staphylococcus aureus strain (ATCC 25923), none reduced the resistance of this strain to oxacillin. []

Q9: How are hydantoins metabolized in biological systems?

A: Hydantoins are primarily metabolized in the liver, often by enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The most common metabolic transformations of hydantoins include hydroxylation of aromatic rings, oxidation of sulfur-containing groups, and hydrolysis of amide bonds. [, , ] The resulting metabolites can have altered pharmacological activity and excretion profiles compared to the parent this compound compound. Understanding the metabolic pathways of hydantoins is crucial for optimizing their pharmacokinetic properties and minimizing potential drug interactions.

Q10: What are the environmental impacts of hydantoins?

A: Hydantoins, particularly those used in industrial applications, can potentially impact the environment. Their release into water bodies or soil may pose risks to aquatic organisms and ecosystems. Degradation pathways and ecotoxicological effects of hydantoins are important considerations for assessing their environmental fate and persistence. Strategies to mitigate negative environmental impacts include developing biodegradable this compound derivatives and implementing effective wastewater treatment methods. [, , , ]

Q11: What are some historical milestones in this compound research?

A11: The history of this compound research spans over a century, marked by significant discoveries and advancements:

- 1908: Heinrich Biltz developed the Bucherer-Bergs reaction, a key method for synthesizing hydantoins. []

- 1938: 5,5-diphenylthis compound (phenytoin) was discovered as an anticonvulsant, marking a significant milestone in medicinal chemistry. []

- 21st century: Current research emphasizes developing novel synthetic methods, understanding the mechanism of action of this compound-based drugs, and exploring their potential in diverse fields, including materials science and nanotechnology. [, , , ]

Q12: What analytical techniques are commonly used to study hydantoins?

A12: A variety of analytical methods are employed for the characterization, quantification, and monitoring of hydantoins:

- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the structure and stereochemistry. [, ]

- Mass Spectrometry (MS): Used to determine molecular weight, identify fragmentation patterns, and elucidate structures. []

- Chromatography: Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate, identify, and quantify hydantoins in complex mixtures. [, , ]

- X-ray crystallography: Provides information about the three-dimensional structure of hydantoins. []

Q13: How does the solubility of hydantoins impact their bioavailability?

A: The solubility of hydantoins in aqueous and lipid environments plays a crucial role in their bioavailability and efficacy. Hydantoins with poor aqueous solubility exhibit limited dissolution in biological fluids, resulting in reduced absorption and systemic exposure. Conversely, hydantoins with high lipophilicity may face challenges in crossing biological membranes and reaching their target sites. [, ] Strategies to enhance the solubility and bioavailability of hydantoins include:

Q14: Are there alternative compounds or materials that can be used in place of hydantoins?

A: The suitability of alternatives depends on the specific application. For instance, other heterocyclic compounds, such as thiazolidinediones, oxazolidinediones, and pyrrolidinediones, share structural similarities with hydantoins and might exhibit comparable biological activities. In materials science, alternative epoxy resin systems, such as those based on bisphenol A or novolac resins, could be considered depending on the required properties and performance characteristics. [, ] When selecting alternatives, it's crucial to consider factors such as cost, performance, safety, and environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)

![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)

![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)